(2S)-1-(1-ethyl-3-methylpyrazol-4-ylsulfonyl)pyrrolidine-2-carboxylic acid
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Overview
Description
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline is a compound with a molecular formula of C11H17N3O4S It is a derivative of proline, a naturally occurring amino acid, and contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms
Preparation Methods
The synthesis of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride with proline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography .
Chemical Reactions Analysis
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, such as amines or thiols.
Scientific Research Applications
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline involves its interaction with specific molecular targets in the body. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, enhancing the compound’s binding affinity. The proline moiety can influence the compound’s overall conformation, affecting its biological activity .
Comparison with Similar Compounds
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]proline can be compared with other similar compounds, such as:
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidine: This compound has a pyrrolidine ring instead of a proline moiety, which can affect its biological activity and chemical reactivity.
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]alanine: This compound contains an alanine moiety instead of proline, which can influence its interaction with enzymes and receptors.
1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]glycine: This compound has a glycine moiety, which can affect its overall conformation and biological activity.
Properties
Molecular Formula |
C11H17N3O4S |
---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
(2S)-1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H17N3O4S/c1-3-13-7-10(8(2)12-13)19(17,18)14-6-4-5-9(14)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16)/t9-/m0/s1 |
InChI Key |
NTROECCRLAXIOR-VIFPVBQESA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCC[C@H]2C(=O)O |
Canonical SMILES |
CCN1C=C(C(=N1)C)S(=O)(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
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